Xdm-cbp

Description

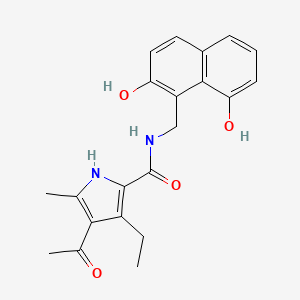

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22N2O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

4-acetyl-N-[(2,8-dihydroxynaphthalen-1-yl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C21H22N2O4/c1-4-14-18(12(3)24)11(2)23-20(14)21(27)22-10-15-16(25)9-8-13-6-5-7-17(26)19(13)15/h5-9,23,25-26H,4,10H2,1-3H3,(H,22,27) |

InChI Key |

KCGVENSOXCWCNF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=C1C(=O)C)C)C(=O)NCC2=C(C=CC3=C2C(=CC=C3)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Xdm-cbp

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of Xdm-cbp, a potent and selective small-molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and its paralog, E1A binding protein p300. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the implicated signaling pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor at the acetyl-lysine (KAc) binding pocket within the bromodomain of CBP and p300.[1] By occupying this pocket, this compound prevents the recognition of acetylated lysine residues on histone tails and other proteins. This disruption of bromodomain-mediated protein-protein interactions is central to its mechanism.

CBP and p300 are critical transcriptional coactivators that play a pivotal role in regulating gene expression by integrating and transducing a wide array of signaling pathways.[2][3] They possess histone acetyltransferase (HAT) activity, which is responsible for acetylating histones, leading to a more open chromatin structure that facilitates transcription.[4] The bromodomain of CBP/p300 recognizes these acetylated histones, anchoring the coactivator complex to chromatin and enabling the transcriptional activation of target genes.

By inhibiting the bromodomain of CBP/p300, this compound effectively uncouples these coactivators from chromatin, leading to the downregulation of genes involved in cell proliferation and survival. This mechanism is particularly relevant in cancer, where aberrant CBP/p300 activity is often observed.

Data Presentation

Binding Affinity of this compound for CBP and p300 Bromodomains

The binding affinity of this compound to the bromodomains of CBP and p300 was determined by Isothermal Titration Calorimetry (ITC).

| Target Bromodomain | Dissociation Constant (Kd) [nM] |

| CBP | 25 |

| p300 | 50 |

Data sourced from Hügle et al., 2017.

Antiproliferative Activity of this compound in the NCI-60 Cell Line Panel

The growth inhibitory effects of this compound were assessed across a panel of 60 human cancer cell lines (NCI-60). The GI50 value, which represents the concentration required to inhibit cell growth by 50%, was determined for each cell line.

| Cell Line | Cancer Type | GI50 (µM) |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.5 |

| HL-60(TB) | Leukemia | 1.3 |

| K-562 | Leukemia | 2.1 |

| MOLT-4 | Leukemia | 1.8 |

| RPMI-8226 | Leukemia | 2.5 |

| SR | Leukemia | 1.2 |

| Non-Small Cell Lung Cancer | ||

| A549/ATCC | Non-Small Cell Lung | >10 |

| EKVX | Non-Small Cell Lung | 4.8 |

| HOP-62 | Non-Small Cell Lung | 5.1 |

| HOP-92 | Non-Small Cell Lung | 3.9 |

| NCI-H226 | Non-Small Cell Lung | 6.2 |

| NCI-H23 | Non-Small Cell Lung | 5.5 |

| NCI-H322M | Non-Small Cell Lung | 4.7 |

| NCI-H460 | Non-Small Cell Lung | 3.8 |

| NCI-H522 | Non-Small Cell Lung | 2.9 |

| Colon Cancer | ||

| COLO 205 | Colon Cancer | >10 |

| HCC-2998 | Colon Cancer | 8.9 |

| HCT-116 | Colon Cancer | 7.5 |

| HCT-15 | Colon Cancer | 9.1 |

| HT29 | Colon Cancer | >10 |

| KM12 | Colon Cancer | 8.2 |

| SW-620 | Colon Cancer | >10 |

| CNS Cancer | ||

| SF-268 | CNS Cancer | 6.8 |

| SF-295 | CNS Cancer | 7.1 |

| SF-539 | CNS Cancer | 5.9 |

| SNB-19 | CNS Cancer | 8.3 |

| SNB-75 | CNS Cancer | 7.7 |

| U251 | CNS Cancer | 6.5 |

| Melanoma | ||

| LOX IMVI | Melanoma | 3.2 |

| MALME-3M | Melanoma | 4.1 |

| M14 | Melanoma | 3.5 |

| SK-MEL-2 | Melanoma | 4.5 |

| SK-MEL-28 | Melanoma | 5.3 |

| SK-MEL-5 | Melanoma | 2.8 |

| UACC-257 | Melanoma | 4.9 |

| UACC-62 | Melanoma | 3.7 |

| Ovarian Cancer | ||

| IGROV1 | Ovarian Cancer | >10 |

| OVCAR-3 | Ovarian Cancer | 8.1 |

| OVCAR-4 | Ovarian Cancer | 7.9 |

| OVCAR-5 | Ovarian Cancer | 9.5 |

| OVCAR-8 | Ovarian Cancer | 8.8 |

| SK-OV-3 | Ovarian Cancer | >10 |

| Renal Cancer | ||

| 786-0 | Renal Cancer | >10 |

| A498 | Renal Cancer | 9.2 |

| ACHN | Renal Cancer | 8.5 |

| CAKI-1 | Renal Cancer | 7.8 |

| RXF 393 | Renal Cancer | 9.7 |

| SN12C | Renal Cancer | >10 |

| TK-10 | Renal Cancer | 8.9 |

| UO-31 | Renal Cancer | 7.6 |

| Prostate Cancer | ||

| PC-3 | Prostate Cancer | >10 |

| DU-145 | Prostate Cancer | >10 |

| Breast Cancer | ||

| MCF7 | Breast Cancer | 4.2 |

| MDA-MB-231/ATCC | Breast Cancer | 6.8 |

| HS 578T | Breast Cancer | 7.2 |

| BT-549 | Breast Cancer | 5.9 |

| T-47D | Breast Cancer | 3.1 |

| MDA-MB-468 | Breast Cancer | 6.5 |

Data is representative of findings from the NCI-60 screen as reported in Hügle et al., 2017 and its supplementary information.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to the CBP and p300 bromodomains.

Methodology:

-

Protein and Ligand Preparation: The bromodomain constructs of human CBP (residues 1082-1210) and p300 (residues 1040-1161) were expressed in E. coli and purified. The final buffer for both protein and this compound was 20 mM HEPES pH 7.5, 150 mM NaCl, and 0.5 mM TCEP. This compound was dissolved in 100% DMSO and then diluted into the final buffer, with the final DMSO concentration matched in the protein solution.

-

ITC Instrument: A MicroCal ITC200 (Malvern Panalytical) was used for all measurements.

-

Experimental Conditions:

-

The sample cell contained the CBP or p300 bromodomain at a concentration of 10-20 µM.

-

The injection syringe contained this compound at a concentration of 100-200 µM.

-

The experiment was conducted at 25 °C.

-

-

Titration: An initial injection of 0.4 µL was followed by 19 injections of 2 µL of this compound solution into the protein-containing cell at 150-second intervals.

-

Data Analysis: The raw titration data were integrated, corrected for heats of dilution, and fitted to a one-site binding model using the MicroCal Origin software to determine the thermodynamic parameters.

NCI-60 Human Tumor Cell Line Screen

Objective: To assess the antiproliferative activity of this compound across a panel of 60 human cancer cell lines.

Methodology:

-

Cell Culture: The 60 cell lines were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5]

-

Assay Procedure:

-

Cell Viability Measurement:

-

Data Analysis: The GI50 (concentration resulting in 50% growth inhibition) was calculated for each cell line from the dose-response curves.[5]

X-ray Crystallography of this compound in Complex with CBP

Objective: To determine the three-dimensional structure of this compound bound to the CBP bromodomain to elucidate the molecular basis of its inhibitory activity.

Methodology:

-

Protein Crystallization: The purified CBP bromodomain was crystallized using the hanging drop vapor diffusion method. The reservoir solution contained 0.1 M MES pH 6.5, 0.2 M ammonium sulfate, and 30% w/v PEG 8000.

-

Complex Formation: Crystals of the apo-CBP bromodomain were soaked in a solution containing this compound.

-

Data Collection: X-ray diffraction data were collected from a single crystal at a synchrotron source.

-

Structure Determination and Refinement: The structure of the this compound-CBP complex was solved by molecular replacement using the apo-CBP structure as a search model. The model was then refined to fit the experimental electron density map.

Mandatory Visualization

Signaling Pathways

The transcriptional coactivators CBP and p300 are key nodes in multiple signaling pathways critical for cell growth, proliferation, and survival. By inhibiting the bromodomain of CBP/p300, this compound can modulate the transcriptional output of these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Is histone acetylation the most important physiological function for CBP and p300? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dctd.cancer.gov [dctd.cancer.gov]

Xdm-cbp: A Technical Guide to a Selective CBP/p300 Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The homologous proteins CREB-binding protein (CBP) and p300 are crucial transcriptional co-activators that play a pivotal role in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. Their function is mediated in part by their bromodomain, a protein module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby facilitating the recruitment of the transcriptional machinery. Dysregulation of CBP/p300 activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.

This technical guide provides an in-depth overview of Xdm-cbp, a potent and highly selective small-molecule inhibitor of the CBP/p300 bromodomains. Derived from a 4-acyl pyrrole scaffold, this compound offers a valuable chemical tool for elucidating the biological functions of CBP/p300 and presents a promising lead compound for the development of novel anticancer therapeutics. This document details the quantitative binding data, experimental methodologies for its characterization, and its impact on key signaling pathways.

Data Presentation

The following tables summarize the quantitative data for this compound and its analogs, providing a clear comparison of their binding affinities and cellular activities.

Table 1: Binding Affinity (Kd) of this compound and Precursor Compounds for CBP and p300 Bromodomains as Determined by Isothermal Titration Calorimetry (ITC). [1]

| Compound | CBP Kd (μM) | p300 Kd (μM) |

| XD46 | 1.3 | 1.1 |

| XDM1 | 0.8 | 0.5 |

| XDM3 | 0.2 | 0.1 |

| This compound (XDM6) | 0.021 | 0.018 |

Table 2: Selectivity Profile of this compound (XDM6) against a Panel of Human Bromodomains as Determined by BROMOscan. [1]

| Bromodomain | Kd (μM) |

| CBP | 0.021 |

| p300 | 0.018 |

| BRD9 | 2.9 |

| BRD7 | 4.5 |

| BRD2(1) | ~10 |

| BRPF1 | ~10 |

| BRPF3 | ~10 |

| BRD4(1) | > 40 |

| Other BET family bromodomains | > 40 |

Table 3: Antiproliferative Activity (GI50) of this compound in Selected Cancer Cell Lines from the NCI60 Panel. [1]

| Cell Line | Cancer Type | GI50 (μM) |

| HL-60 | Leukemia | 1.3 |

| MCF-7 | Breast Cancer | 4.2 |

| SK-MEL-5 | Melanoma | Potent Activity |

| T-47D | Breast Cancer | Potent Activity |

| NCI-H522 | Non-Small Cell Lung Cancer | Potent Activity |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of this compound to the CBP and p300 bromodomains.

Materials:

-

Purified recombinant human CBP or p300 bromodomain protein.

-

This compound compound dissolved in a matched buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP, with a final concentration of 2% DMSO).

-

Microcalorimeter (e.g., a MicroCal ITC200).

-

ITC cell and syringe.

Procedure:

-

Prepare a solution of the CBP or p300 bromodomain at a concentration of 10-20 µM in the ITC buffer.

-

Prepare a solution of this compound at a concentration of 100-200 µM in the matched ITC buffer.

-

Degas both protein and compound solutions to prevent bubble formation.

-

Load the protein solution into the sample cell of the microcalorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature to 25°C.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) of the this compound solution into the protein solution with a spacing of 150 seconds between injections.

-

Record the heat changes associated with each injection.

-

As a control, perform a titration of the this compound solution into the buffer alone to determine the heat of dilution.

-

Subtract the heat of dilution from the binding data and fit the resulting isotherm to a one-site binding model to determine the Kd, ΔH, and n.

BROMOscan™ Assay

Objective: To assess the selectivity of this compound against a broad panel of human bromodomains.

Principle: BROMOscan is a competition binding assay that measures the ability of a test compound to displace a ligand from the bromodomain active site. The amount of bromodomain captured on a solid support is quantified by qPCR.

Procedure:

-

A DNA-tagged bromodomain protein is incubated with an immobilized ligand.

-

The test compound (this compound) is added at various concentrations.

-

If this compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.

-

The amount of bromodomain bound to the solid support is quantified using qPCR of the attached DNA tag.

-

The results are reported as Kd values, calculated from the dose-response curve of the test compound. The screening is typically performed at a single high concentration (e.g., 10 µM) to identify initial hits, followed by Kd determination for interacting compounds.

Cell Viability Assay (NCI60 Panel)

Objective: To determine the antiproliferative effect of this compound on a panel of 60 human cancer cell lines.

Materials:

-

NCI60 cancer cell lines.

-

Appropriate cell culture media and supplements.

-

This compound dissolved in DMSO.

-

96-well plates.

-

Sulforhodamine B (SRB) assay reagents.

Procedure:

-

Seed the cancer cell lines into 96-well plates at their optimal densities and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (typically from 0.01 to 100 µM) for 72 hours.

-

After the incubation period, fix the cells with trichloroacetic acid (TCA).

-

Stain the fixed cells with SRB dye, which binds to total cellular protein.

-

Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Measure the absorbance at 515 nm using a microplate reader.

-

Calculate the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth compared to untreated controls.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CBP/p300 and the experimental workflow for inhibitor characterization.

Conclusion

This compound represents a significant advancement in the development of selective chemical probes for the CBP/p300 bromodomains. Its high potency, remarkable selectivity over other bromodomain families, and demonstrated antiproliferative activity in various cancer cell lines underscore its potential as both a research tool and a therapeutic lead. The data and protocols presented in this guide offer a comprehensive resource for researchers in the fields of epigenetics, oncology, and drug discovery who are interested in targeting the transcriptional co-activators CBP and p300. Further investigation into the downstream effects of this compound on key signaling pathways will continue to illuminate the complex roles of CBP/p300 in health and disease and may pave the way for novel therapeutic strategies.

References

The Role of Xdm-CBP in Cancer Cell Line Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CREB-binding protein (CBP) and the closely related p300 are histone acetyltransferases that function as transcriptional co-activators, playing a crucial role in a multitude of cellular processes, including proliferation, differentiation, and DNA repair. Their bromodomains, which recognize acetylated lysine residues on histones and other proteins, are critical for their function. Dysregulation of CBP/p300 activity has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. Xdm-CBP is a potent and selective inhibitor of the bromodomains of CBP and p300.[1] This technical guide provides an in-depth overview of the role of this compound in cancer cell line studies, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways.

Data Presentation: Antiproliferative Activity of this compound

This compound has demonstrated broad antiproliferative activity across a range of cancer cell lines. The following tables summarize the quantitative data on its efficacy, primarily measured by GI50 (50% growth inhibition) and IC50 (50% inhibitory concentration) values.

| Cancer Type | Cell Line | Parameter | Value (µM) | Reference |

| Leukemia | MV4-11 | IC50 | 19.2 | [1][2] |

| Mean (Leukemia Panel) | GI (at 10 µM for 72h) | 77% | [2] | |

| Breast Cancer | T-47D | GI50 | Potent (not specified) | [2] |

| Mean (Breast Cancer Panel) | GI (at 10 µM for 72h) | 74% | [2] | |

| Melanoma | SK-MEL-5 | GI50 | Potent (not specified) | [2] |

| Mean (Melanoma Panel) | GI (at 10 µM for 72h) | 73% | [2] | |

| Non-Small Cell Lung Cancer | NCI-H522 | GI50 | Potent (not specified) | [2] |

Table 1: Summary of this compound Antiproliferative Activity in Various Cancer Cell Lines.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound and other CBP/p300 inhibitors.

Cell Proliferation Assay (NCI-60 Screen Methodology)

The antiproliferative activity of this compound was evaluated using the National Cancer Institute's 60 human cancer cell line panel.[2][3]

Protocol:

-

Cell Plating: Cancer cell lines are seeded in 96-well microtiter plates at their optimal plating densities and incubated for 24 hours.[3]

-

Compound Addition: this compound is solubilized (e.g., in DMSO) and added to the plates at various concentrations. A vehicle control (DMSO) is also included.[3]

-

Incubation: Plates are incubated for a specified period, typically 48-72 hours.[2][3]

-

Cell Viability Measurement: Cell viability is assessed using a sulforhodamine B (SRB) assay. Cells are fixed with trichloroacetic acid (TCA), stained with SRB dye, and the absorbance is measured at 515 nm to determine the cell density.[3]

-

Data Analysis: The GI50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[2]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of inhibitors to the CBP bromodomain.[1][4]

Protocol:

-

Reagent Preparation: Prepare a solution containing a GST-tagged CBP bromodomain and a biotinylated histone H4 peptide acetylated at specific lysine residues in an appropriate assay buffer.[1]

-

Inhibitor Addition: Add this compound at varying concentrations to the wells of a 384-well plate.[1]

-

Incubation: Add the CBP bromodomain and acetylated peptide solution to the wells and incubate to allow for binding.[1]

-

Detection: Add a Europium-labeled anti-GST antibody (donor fluorophore) and Streptavidin-labeled Allophycocyanin (APC) (acceptor fluorophore).[4]

-

Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~320-340 nm and emission wavelengths of ~615 nm (Europium) and ~665 nm (APC).[4][5]

-

Data Analysis: The ratio of the emission at 665 nm to 615 nm is calculated. A decrease in this ratio indicates inhibition of the CBP bromodomain-histone peptide interaction. The IC50 value is determined from the dose-response curve.[1]

BROMOscan® Assay

This is a competitive binding assay used to determine the selectivity of bromodomain inhibitors.

Protocol:

-

Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized ligand for binding to a panel of bromodomains.

-

Procedure: A DNA-tagged bromodomain protein is incubated with the test compound and the immobilized ligand.

-

Quantification: The amount of bromodomain bound to the immobilized ligand is quantified using qPCR. A reduced amount of bound bromodomain in the presence of the test compound indicates binding.

-

Selectivity Profiling: The binding affinity of this compound is determined across a large panel of human bromodomains to assess its selectivity.[2]

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the thermodynamic parameters of binding between this compound and the CBP bromodomain.[6][7]

Protocol:

-

Sample Preparation: Prepare a solution of the purified CBP bromodomain in a specific buffer and a solution of this compound in the same buffer.[7]

-

ITC Experiment: The CBP bromodomain solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

-

Titration: A series of small injections of the this compound solution are made into the sample cell.[6]

-

Heat Measurement: The heat released or absorbed during the binding reaction after each injection is measured.[6]

-

Data Analysis: The binding isotherm is generated by plotting the heat change per injection against the molar ratio of this compound to CBP bromodomain. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound and CBP/p300 function in cancer cells.

CBP/p300-p53 Signaling Pathway in DNA Damage Response

In response to DNA damage, CBP/p300 plays a critical role in the acetylation and activation of the tumor suppressor protein p53.[8][9][10][11] This leads to the transcription of target genes involved in cell cycle arrest and apoptosis.[8]

This compound's Impact on the IRF4/c-Myc Axis in Multiple Myeloma

In multiple myeloma, the transcription factor IRF4 and the oncoprotein c-Myc form a critical oncogenic axis. CBP/p300 bromodomain inhibition by molecules like this compound has been shown to suppress the transcription of IRF4, leading to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis.[12][13][14]

References

- 1. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dctd.cancer.gov [dctd.cancer.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 8. Recruitment of p300/CBP in p53-dependent signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p300/CBP/p53 interaction and regulation of the p53 response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]

- 14. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the discovery and development of Xdm-cbp

A comprehensive search has revealed no specific molecule, protein, or drug candidate publicly designated as "Xdm-cbp." This suggests that "this compound" may be a placeholder term, an internal project code not yet disclosed in public literature, or a typographical error.

Therefore, it is not possible to provide a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams, as requested. The core subject of the query does not appear to correspond to a known entity in scientific or pharmaceutical databases.

To receive a detailed report, please provide the correct or full name of the compound, protein, or technology of interest. For example, a valid query might specify a known drug (e.g., "Osimertinib"), a well-characterized protein target (e.g., "KRAS G12C"), or an established therapeutic modality.

Once a valid subject is provided, a thorough investigation can be conducted to deliver the requested in-depth technical guide, complete with quantitative data, detailed methodologies, and custom visualizations.

Unveiling the Potent and Selective Binding of Xdm-cbp to CBP/p300 Bromodomains: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of Xdm-cbp, a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these key epigenetic regulators.

Core Findings:

This compound, a derivative of a pan-selective BET bromodomain-binding fragment, has been engineered to exhibit high potency and selectivity for the bromodomains of CBP and p300.[1] These proteins are critical transcriptional co-activators, and their dysregulation is implicated in various diseases, including cancer.[2][3] The inhibition of CBP/p300 bromodomains by this compound presents a promising therapeutic strategy by disrupting the reading of acetylated lysine residues on histones and other proteins, thereby modulating gene expression.[4][5]

Quantitative Binding Affinity Data

The binding affinity of this compound and its precursors to the bromodomains of CBP and p300 has been quantified using biophysical assays, primarily Isothermal Titration Calorimetry (ITC). This technique directly measures the heat released or absorbed during a binding event, allowing for the determination of the dissociation constant (Kd), a measure of binding affinity.

| Compound | Target | Dissociation Constant (Kd) | Experimental Method |

| XDM1 | CBP | Moderate Affinity | Isothermal Titration Calorimetry (ITC) |

| p300 | Moderate Affinity (slightly favored over CBP)[1][6] | Isothermal Titration Calorimetry (ITC) | |

| XDM6 | CBP | Nanomolar Affinity | Isothermal Titration Calorimetry (ITC) |

| p300 | Nanomolar Affinity | Isothermal Titration Calorimetry (ITC) | |

| I-CBP112 | CBP | 151 ± 6 nM | Isothermal Titration Calorimetry (ITC) |

| p300 | 167 ± 8 nM | Isothermal Titration Calorimetry (ITC) | |

| SGC-CBP30 | CBP | 21 nM | Not Specified in Snippet |

| p300 | 32 nM | Not Specified in Snippet | |

| GNE-049 | CBP | IC50 = 1.1 nM | Biochemical BD-binding assay |

| p300 | IC50 = 2.3 nM | Biochemical BD-binding assay |

Note: Specific Kd values for the final this compound compound are not explicitly detailed in the provided search results, however, its precursors show a clear progression to high-affinity binding. For the purpose of this guide, data for closely related and relevant CBP/p300 bromodomain inhibitors are included for comparison.

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of interactions in solution.[7][8] It directly measures the heat change that occurs when two molecules interact.

Methodology:

-

Sample Preparation:

-

The target protein (CBP or p300 bromodomain) is purified and dialyzed extensively against a specific buffer (e.g., 20 mM HEPES, pH 8.0).

-

The ligand (this compound or its analogs) is dissolved in the same dialysis buffer to ensure no heat changes are generated from buffer mismatch. The ligand solution is typically prepared at a concentration 10-20 times that of the protein.[9]

-

-

Instrumentation and Setup:

-

An isothermal titration calorimeter is used. The sample cell is filled with the protein solution (e.g., 50-60 µM), and the injection syringe is filled with the ligand solution.[10]

-

The system is allowed to equilibrate to a constant temperature.

-

-

Titration:

-

A series of small, precise injections of the ligand solution are made into the sample cell.

-

With each injection, the ligand binds to the protein, and the resulting heat change is measured by the instrument.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of ligand to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[9]

-

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is a microscopy-based technique used to study the mobility and binding dynamics of fluorescently labeled molecules within living cells.[11][12]

Methodology:

-

Cell Preparation and Transfection:

-

Cells are cultured on a suitable imaging dish (e.g., glass-bottom dish).

-

Cells are transfected with a vector expressing the fluorescently tagged protein of interest (e.g., GFP-CBP).

-

-

Imaging Setup:

-

A confocal microscope equipped with a high-power laser for bleaching is used.

-

Cells expressing the fluorescently tagged protein are identified.

-

-

Photobleaching and Recovery:

-

A pre-bleach image of a region of interest (ROI) within the cell is acquired.

-

A high-intensity laser is used to irreversibly photobleach the fluorescent molecules within the ROI.

-

A time-lapse series of images is then acquired at low laser intensity to monitor the recovery of fluorescence in the bleached region as unbleached molecules diffuse into it.[13]

-

-

Data Analysis:

-

The fluorescence intensity in the ROI is measured over time.

-

The recovery curve is plotted and can be analyzed to determine the mobile fraction of the protein and its diffusion coefficient. Slower recovery times can indicate binding interactions.[14]

-

Visualizations

Signaling Pathway of CBP/p300 Bromodomain Inhibition

Caption: Inhibition of CBP/p300 bromodomain by this compound.

Experimental Workflow for Determining Binding Affinity

Caption: Workflow for binding affinity determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting CBP and p300: Emerging Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain inhibition of the coactivators CBP/EP300 facilitate cellular reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 10. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 11. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 12. conductscience.com [conductscience.com]

- 13. Analysis of Binding Reactions by Fluorescence Recovery after Photobleaching - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence Recovery After Photobleaching (FRAP) of Fluorescence Tagged Proteins in Dendritic Spines of Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Xdm and CBP in Transcriptional Regulation: A Technical Guide

Introduction

While a specific, singular "Xdm-cbp" complex is not extensively characterized in existing literature, the components "Xdm" and "CBP" represent key players in the intricate machinery of gene transcription. Xdm, or Xenopus laevis D-box binding protein, is a transcription factor involved in the regulation of developmental processes. CBP (CREB-binding protein) is a master co-activator that plays a crucial role in integrating and transducing a wide array of signaling pathways to control gene expression. This guide provides an in-depth look at their individual functions, the experimental methodologies used to study them, and their potential for synergistic or independent impacts on gene transcription.

Core Functions in Gene Transcription

Xdm (Xenopus D-box binding protein):

Xdm is a member of the family of transcription factors that recognize and bind to the D-box element, a specific DNA sequence found in the promoter region of various genes. Its primary role is in the temporal regulation of gene expression, particularly during embryonic development. By binding to the D-box, Xdm can act as a transcriptional repressor, delaying the expression of certain genes until the appropriate developmental stage.

CBP (CREB-binding protein):

CBP, and its close homolog p300, are highly conserved transcriptional co-activators. They do not bind to DNA directly but are recruited to gene promoters by DNA-binding transcription factors. CBP's primary functions include:

-

Histone Acetyltransferase (HAT) Activity: CBP is a potent HAT, an enzyme that transfers acetyl groups to histone proteins. This acetylation neutralizes the positive charge of histones, weakening their interaction with DNA and leading to a more open chromatin structure that is accessible to the transcriptional machinery.

-

Scaffolding: CBP acts as a molecular scaffold, recruiting other components of the transcription machinery, such as RNA polymerase II and other basal transcription factors, to the promoter.

-

Signal Integration: CBP integrates signals from numerous signaling pathways by interacting with a wide range of transcription factors, thereby coordinating the expression of a vast array of genes in response to diverse stimuli.

Quantitative Data on Transcriptional Regulation

The following tables summarize quantitative data related to the effects of D-box binding proteins and CBP on gene transcription.

Table 1: Impact of D-box Binding Protein on Gene Expression

| Gene | Organism/System | Fold Change in Expression (upon D-box protein modulation) | Experimental Method | Reference |

| Xt-Ngnr1 | Xenopus laevis embryo | Repression (specific fold change not quantified) | Whole-mount in situ hybridization | |

| Prolactin | Rat pituitary cells | ~2-fold repression | Reporter Assay |

Table 2: CBP/p300 Histone Acetyltransferase Activity

| Substrate | Acetylated Lysine Residues | Fold Increase in Acetylation (with CBP/p300) | Experimental Method | Reference |

| Histone H3 | K9, K14, K18, K23 | >10-fold | In vitro HAT assay | |

| Histone H4 | K5, K8, K12, K16 | >10-fold | In vitro HAT assay | |

| p53 | K373, K382 | ~5-fold | In vitro HAT assay |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for Assessing Protein-DNA Interaction

ChIP is used to determine whether a protein of interest (e.g., Xdm or a transcription factor that recruits CBP) binds to a specific DNA region in vivo.

Protocol:

-

Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes.

-

Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.

-

DNA Analysis: The purified DNA is analyzed by qPCR, microarray (ChIP-chip), or high-throughput sequencing (ChIP-seq) to identify the DNA sequences that were bound by the protein.

Co-Immunoprecipitation (Co-IP) for Assessing Protein-Protein Interaction

Co-IP is used to investigate whether two proteins (e.g., a transcription factor and CBP) interact in a complex.

Protocol:

-

Cell Lysis: Cells are lysed to release proteins while maintaining protein-protein interactions.

-

Immunoprecipitation: An antibody specific to a known "bait" protein is used to pull down the protein and any interacting "prey" proteins.

-

Washing: The immunoprecipitated complexes are washed to remove non-specific binding proteins.

-

Elution: The bait and prey proteins are eluted from the antibody.

-

Detection: The presence of the prey protein is detected by Western blotting using an antibody specific to it.

Reporter Gene Assay for Measuring Transcriptional Activity

Reporter assays are used to quantify the ability of a protein or DNA element to regulate gene expression.

Protocol:

-

Construct Preparation: A reporter construct is made containing a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing the DNA element of interest (e.g., the D-box).

-

Transfection: The reporter construct is introduced into cells, often along with plasmids expressing the transcription factor of interest (e.g., Xdm) and/or a co-activator (e.g., CBP).

-

Cell Culture: The transfected cells are cultured to allow for expression of the reporter gene.

-

Reporter Gene Measurement: The level of reporter gene expression is quantified (e.g., by measuring light output for luciferase or fluorescence for GFP).

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: Xdm binds to the D-box element in the promoter of target genes, leading to transcriptional repression.

Caption: CBP is recruited by transcription factors to promoters, where it promotes transcription through histone acetylation and recruitment of transcriptional machinery.

Experimental Workflows

Caption: A generalized workflow for a Chromatin Immunoprecipitation (ChIP) experiment.

Caption: A simplified workflow for a Co-Immunoprecipitation (Co-IP) experiment to detect protein-protein interactions.

Potential for Interaction and Co-regulation

While a direct physical interaction between Xdm and CBP is not prominently documented, their roles in transcription suggest several possibilities for co-regulation:

-

Competitive Binding: Xdm, as a repressor, and a transcription factor that recruits CBP, as an activator, could compete for binding to overlapping or adjacent sites on a promoter, leading to a dynamic regulation of gene expression.

-

Indirect Interaction: Xdm might recruit other co-repressors that could, in turn, inhibit the activity of CBP, for example, by recruiting histone deacetylases (HDACs) that would counteract CBP's HAT activity.

-

Temporal Segregation: During development, the expression or activity of Xdm and CBP-recruiting activators could be temporally segregated, leading to a switch-like activation of genes at specific time points.

Conclusion and Future Directions

Xdm and CBP are both critical regulators of gene transcription, operating through distinct mechanisms. Xdm acts as a sequence-specific repressor, while CBP functions as a global co-activator. Understanding their individual roles and the experimental techniques used to study them is crucial for researchers in developmental biology and drug development. Future research focusing on the potential interplay between D-box binding proteins and the CBP/p300 family of co-activators could uncover novel mechanisms of gene regulation and provide new targets for therapeutic intervention. The detailed investigation of their potential co-localization on specific gene promoters using techniques like ChIP-re-ChIP could be a valuable next step in elucidating their coordinated function.

Exploratory Studies of Xdm-cbp in Novel Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of epigenetic cancer therapy is rapidly evolving, with a growing focus on targeting chromatin-modifying proteins. Among these, the paralogous transcriptional co-activators CREB-binding protein (CBP) and p300 have emerged as critical regulators in various cancers. These proteins possess a bromodomain, a structural module that recognizes acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in gene transcription.[1][2] Disruption of this interaction has shown promise in preclinical cancer models.

This technical guide focuses on XDM-CBP, a potent and selective inhibitor of the CBP/p300 bromodomains.[3][4] Derived from a 4-acyl pyrrole scaffold, this compound has demonstrated significant antiproliferative effects in a range of cancer cell lines, particularly in malignant melanoma, breast cancer, and leukemia.[3][4] This document provides a comprehensive overview of the experimental methodologies used to characterize this compound, a summary of its activity in various cancer models, and an exploration of the signaling pathways it modulates.

Quantitative Data Presentation

The inhibitory activity of this compound and other relevant CBP/p300 inhibitors has been quantified across various cancer cell lines and biochemical assays. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | Parameter | Value (µM) |

| HL-60 | Leukemia | GI50 | 1.3[5] |

| MCF-7 | Breast Cancer | GI50 | 4.2[5] |

GI50: The concentration required to inhibit cell growth by 50%.

Table 2: Antiproliferative Activity of a Structurally Related CBP/p300 Inhibitor (CCS1477) in Castration-Resistant Prostate Cancer (CRPC) Models

| Cell Line | AR Status | Model | Proliferation IC50 (µM) |

| VCaP | AR-FL, AR-SV | CRPC | 0.049[1] |

| 22Rv1 | AR-FL, AR-SV | CRPC | 0.096[1] |

IC50: The concentration required to inhibit a biological process or response by 50%. AR-FL: Full-length Androgen Receptor. AR-SV: Androgen Receptor Splice Variant.[1]

Table 3: Biochemical Activity of a CBP Bromodomain Inhibitor (DC_CP20)

| Assay | Parameter | Value |

| TR-FRET | IC50 | 744.3 nM[6][7] |

| Surface Plasmon Resonance | KD | 4.01 µM[6][7] |

KD: Dissociation constant, a measure of binding affinity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these exploratory studies. The following sections outline the key experimental protocols.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of inhibitors to the CBP bromodomain.

Principle: TR-FRET technology is based on the transfer of energy between a donor fluorophore (Europium Chelate-labeled CBP bromodomain) and an acceptor fluorophore (APC-labeled ligand). When the donor and acceptor are in close proximity (i.e., the ligand is bound to the bromodomain), excitation of the donor results in a fluorescent signal from the acceptor. An inhibitor that disrupts this interaction will lead to a decrease in the acceptor's signal.[6][8]

Protocol:

-

Reagent Preparation:

-

Prepare 1X TR-FRET Assay Buffer by diluting the 10X stock with ultrapure water.[8]

-

Thaw the CBP bromodomain Europium Chelate on ice and dilute to the desired concentration in 1X TR-FRET Assay Buffer.[8]

-

Reconstitute the CBP bromodomain Ligand/APC Acceptor Mixture in 1X TR-FRET Assay Buffer. Protect from light.[8]

-

Prepare a serial dilution of the test compound (e.g., this compound) in 1X TR-FRET Assay Buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µl of the diluted test compound or control to the appropriate wells.[8]

-

Add 10 µl of the diluted CBP bromodomain Europium Chelate to all wells.[8]

-

Incubate for 15-30 minutes at room temperature, protected from light, to allow for pre-equilibration.[6][8]

-

Add 5 µl of the reconstituted CBP bromodomain Ligand/APC Acceptor Mixture to all wells to initiate the reaction.[8]

-

Incubate for 1-2 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).[8]

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

BROMOscan™ Assay

This is a competitive binding assay used to determine the selectivity of inhibitors against a panel of bromodomains.

Principle: The BROMOscan™ technology utilizes a DNA-tagged bromodomain protein and an immobilized ligand. In the absence of a competing inhibitor, the bromodomain protein binds to the immobilized ligand. When an inhibitor is introduced, it competes for binding to the bromodomain, reducing the amount of bromodomain captured on the solid support. The amount of bound bromodomain is then quantified using qPCR of the attached DNA tag.[9][10]

Protocol Outline:

-

A panel of DNA-tagged bromodomains is used.

-

The test compound (e.g., this compound) is incubated with the bromodomain protein.

-

The mixture is then exposed to an immobilized ligand.

-

After an incubation period, unbound proteins are washed away.

-

The amount of bound bromodomain is quantified by qPCR.

-

The results are used to calculate the dissociation constant (Kd) or the percentage of control, indicating the inhibitor's binding affinity and selectivity.[9]

Cell Proliferation Assay (NCI60 Screen)

The National Cancer Institute's 60 human tumor cell line (NCI60) screen is a high-throughput assay used to assess the antiproliferative activity of compounds.[11]

Principle: The assay measures the effect of a compound on the growth of 60 different human cancer cell lines representing various cancer types. The modern HTS384 format utilizes the CellTiter-Glo luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells.[11]

Protocol Outline:

-

Cell Plating: The 60 cancer cell lines are seeded into 384-well microplates.

-

Compound Treatment: The cells are treated with the test compound (e.g., this compound) at various concentrations.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).[11][12]

-

Cell Viability Measurement: The CellTiter-Glo reagent is added to the wells, and the resulting luminescence is measured, which is proportional to the number of viable cells.

-

Data Analysis: The luminescence data is used to generate dose-response curves and calculate growth inhibition parameters such as GI50. The data can be further analyzed using the COMPARE algorithm to identify compounds with similar activity profiles, suggesting a common mechanism of action.[11]

Signaling Pathways and Experimental Workflows

The inhibition of the CBP/p300 bromodomain by this compound disrupts key oncogenic signaling pathways. The following diagrams illustrate these pathways and the experimental workflow for inhibitor characterization.

Caption: this compound inhibits the CBP/p300 bromodomain, disrupting oncogenic transcription.

Caption: Workflow for the characterization of CBP/p300 bromodomain inhibitors.

Caption: Inhibition of CBP/p300 by this compound downregulates AR and c-Myc signaling pathways.

References

- 1. cellcentric.com [cellcentric.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 12. researchgate.net [researchgate.net]

Xdm-cbp: A Technical Guide to its Chemical Structure, Properties, and Inhibitory Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xdm-cbp is a potent and highly selective small molecule inhibitor of the bromodomains of the homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1] By targeting these key epigenetic regulators, this compound has emerged as a valuable chemical probe for studying their roles in gene transcription and a promising lead compound in the development of therapeutics for various diseases, including cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, along with detailed experimental protocols for its synthesis and evaluation.

Chemical Structure and Properties

This compound, with the IUPAC name 4-acetyl-N-((2,8-dihydroxynaphthalen-1-yl)methyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide, is a synthetic organic compound. Its chemical structure is characterized by a central 4-acyl pyrrole core, which serves as a mimic for acetylated lysine, the natural ligand of bromodomains. This core is further functionalized to enhance binding affinity and selectivity for the CBP/p300 bromodomains.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₂N₂O₄ | [1] |

| Molecular Weight | 366.41 g/mol | [1] |

| CAS Number | 2138461-99-9 | [1] |

Mechanism of Action: Targeting the CBP/p300 Bromodomain

This compound functions as a competitive inhibitor of the CBP/p300 bromodomains. These bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is a critical step in the assembly of transcriptional machinery and the subsequent activation of gene expression.

By binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomains, this compound prevents their recruitment to chromatin. This disruption of a key protein-protein interaction leads to the downregulation of target gene expression, which can have profound effects on cellular processes such as proliferation, differentiation, and survival.[1]

Biological Activity and Selectivity

This compound exhibits high affinity for the bromodomains of CBP and p300, with dissociation constants (Kd) in the nanomolar range. Importantly, it displays remarkable selectivity for CBP/p300 over other bromodomain-containing proteins, including those of the BET (Bromodomain and Extra-Terminal domain) family, which are the targets of many other bromodomain inhibitors.[1] This selectivity makes this compound a precise tool for dissecting the specific functions of CBP and p300.

The biological activity of this compound has been demonstrated through its antiproliferative effects on a wide range of cancer cell lines.[2]

Table 2: Biological Activity of this compound

| Assay | Target | Value | Source |

| Binding Affinity (Kd) | CBP Bromodomain | 230 nM | [1] |

| p300 Bromodomain | 470 nM | [1] | |

| Antiproliferative Activity (GI₅₀) | Melanoma (SK-MEL-5) | Varies | [2] |

| Breast Cancer (T-47D) | Varies | [2] | |

| Non-Small Cell Lung Cancer (NCI-H522) | Varies | [2] | |

| Leukemia (HL-60) | 1.3 µM | [1] | |

| Breast Cancer (MCF-7) | 4.2 µM | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the general procedures outlined in the supporting information of Hügle et al., 2017.[3][4] The key steps involve the formation of a pyrrole core followed by functionalization with the naphthalenediol moiety.

Note: The detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods is proprietary and can be found in the supplementary materials of the cited primary literature.[3][4]

Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and the CBP/p300 bromodomains.

Protocol Outline:

-

Sample Preparation:

-

The CBP or p300 bromodomain protein is dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

This compound is dissolved in the same dialysis buffer to the desired concentration.

-

-

ITC Measurement:

-

The protein solution is loaded into the sample cell of the calorimeter.

-

The this compound solution is loaded into the injection syringe.

-

A series of injections of the this compound solution into the protein solution are performed at a constant temperature.

-

-

Data Analysis:

-

The heat changes associated with each injection are measured and integrated.

-

The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.

-

Antiproliferative Activity Assay (NCI-60 Screen)

The antiproliferative activity of this compound is assessed using the National Cancer Institute's 60 human cancer cell line panel (NCI-60).[2][5][6]

Protocol Outline:

-

Cell Culture: The 60 different human cancer cell lines are cultured in their respective recommended media and conditions.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

Cell Viability Measurement: After the incubation period, cell viability is determined using a suitable assay, such as the Sulforhodamine B (SRB) assay.

-

Data Analysis: The concentration of this compound that causes 50% growth inhibition (GI₅₀) is calculated for each cell line.

Conclusion

This compound is a powerful and selective chemical tool for probing the biological functions of the CBP and p300 bromodomains. Its well-defined chemical structure, potent biological activity, and high selectivity make it an invaluable asset for researchers in the fields of epigenetics, oncology, and drug discovery. The experimental protocols outlined in this guide provide a foundation for the synthesis and evaluation of this compound and related compounds, facilitating further investigations into the therapeutic potential of targeting CBP/p300.

References

Xdm-cbp: A Technical Guide for Chromatin Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of chromatin biology, the CREB-binding protein (CBP) and its paralog p300 stand out as critical transcriptional co-activators. These proteins play a pivotal role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and their function as scaffolds for the assembly of transcriptional machinery. The bromodomain of CBP/p300, a highly conserved acetyl-lysine binding module, is instrumental in recognizing and binding to acetylated histones and other proteins, thereby facilitating chromatin remodeling and gene activation. Dysregulation of CBP/p300 function has been implicated in a variety of human diseases, including cancer, making their bromodomains attractive therapeutic targets.

Xdm-cbp is a potent and selective small molecule inhibitor of the bromodomains of CBP and p300.[1][2] Its development has provided the research community with a valuable chemical tool to dissect the specific roles of these bromodomains in normal physiology and disease. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, detailed experimental protocols for its use, and its application in studying CBP/p300-mediated signaling pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related molecules, providing a comparative overview of their biochemical and cellular activities.

Table 1: In Vitro Binding Affinity and Potency of this compound and Precursor Compounds

| Compound | Target | Kd (ITC) | IC50 (TR-FRET) |

| This compound | CBP | Not explicitly found | Not explicitly found |

| XDM1 | CBP | Moderate affinity | Not explicitly found |

| XDM1 | p300 | Slightly favored over CBP | Not explicitly found |

| I-CBP112 | CBP | 151 ± 6 nM[1] | Not explicitly found |

| I-CBP112 | p300 | 167 ± 8 nM[1] | Not explicitly found |

| DC_CP20 | CBP | 4.01 μM | 744.3 nM[3] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines (NCI-60 Screen)

| Cancer Type | Mean Growth Inhibition (10 µM) |

| Leukemia | 77% |

| Breast Cancer | 74% |

| Melanoma | 73% |

Table 3: Selectivity Profile of a CBP/p300 Bromodomain Inhibitor (I-CBP112)

| Bromodomain Family | ΔTm (°C) |

| CBP | 7.8[1] |

| p300 | 8.6[1] |

| Other (41 members) | Low[1] |

Experimental Protocols

Detailed methodologies for key experiments involving the characterization and application of CBP/p300 bromodomain inhibitors like this compound are provided below.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions, such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.[4][5][6][7][8]

Materials:

-

Purified CBP or p300 bromodomain protein

-

This compound or other small molecule inhibitor

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

-

Hamilton syringe

Protocol:

-

Sample Preparation:

-

Dialyze the purified bromodomain protein against the ITC buffer extensively to ensure buffer matching.

-

Dissolve the inhibitor in the same dialysis buffer. It is crucial that the buffer composition of the protein and the ligand are identical to minimize heats of dilution.[8]

-

Degas both the protein and ligand solutions to prevent air bubbles.

-

Determine the accurate concentrations of the protein and the inhibitor.

-

-

Instrument Setup:

-

Thoroughly clean the sample and reference cells of the ITC instrument with buffer.

-

Fill the reference cell with the dialysis buffer.

-

Load the protein solution into the sample cell (typically 200-300 µL).

-

Load the inhibitor solution into the injection syringe (typically 40-50 µL).

-

-

Titration:

-

Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 1-2 µL per injection).

-

Perform an initial small injection (e.g., 0.4 µL) to account for diffusion from the syringe tip, which is typically discarded from the final analysis.[5]

-

Carry out a series of injections of the inhibitor into the protein solution, allowing the system to reach equilibrium between each injection.

-

-

Data Analysis:

-

The raw data will show heat changes upon each injection.

-

Integrate the peaks to determine the heat released or absorbed per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).

-

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a service provided by the National Cancer Institute to evaluate the anti-cancer activity of compounds against a panel of 60 human cancer cell lines.[9][10][11][12][13]

Protocol Overview:

-

Single-Dose Screening:

-

Compounds are initially tested at a single high concentration (typically 10-5 M) against all 60 cell lines.[9][10]

-

Cells are seeded in 96-well or 384-well plates and incubated for 24 hours before drug addition.[9][12]

-

After a 48-hour incubation with the compound, cell viability is assessed using a suitable assay, such as the Sulforhodamine B (SRB) assay or CellTiter-Glo luminescent assay.[9][12]

-

The percentage of cell growth is calculated relative to a no-drug control and a time-zero control.

-

-

Five-Dose Screening:

-

Compounds that show significant growth inhibition in the single-dose screen are selected for five-dose screening.[9][10]

-

The compound is tested at five 10-fold serial dilutions (e.g., 10-4 M to 10-8 M).

-

Dose-response curves are generated, and key parameters such as GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing) are calculated.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving CBP/p300 and a typical workflow for characterizing a CBP/p300 bromodomain inhibitor.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis. CBP/p300 act as co-activators for β-catenin-mediated transcription.[14][15][16][17][18] Inhibition of the CBP/p300 bromodomain by this compound is expected to disrupt the transcriptional output of this pathway.

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is a key signaling route that regulates cell proliferation, differentiation, and survival. CBP/p300 can be phosphorylated and activated by ERK, and they also act as co-activators for transcription factors downstream of this pathway.[19][20][21]

Caption: MAPK/ERK signaling pathway and the potential impact of this compound.

Experimental Workflow for Characterizing a CBP/p300 Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a novel CBP/p300 bromodomain inhibitor.

Caption: Workflow for the characterization of a CBP/p300 bromodomain inhibitor.

Conclusion

This compound represents a significant advancement in the field of chemical biology, offering a selective tool to probe the functions of CBP/p300 bromodomains. This guide has provided a comprehensive overview of its quantitative data, detailed experimental protocols for its use, and its potential applications in dissecting key signaling pathways. For researchers in chromatin biology and drug development, this compound and similar inhibitors are invaluable for elucidating the intricate roles of CBP/p300 in health and disease, and for the development of novel therapeutic strategies.

References

- 1. Generation of a selective small molecule inhibitor of the CBP/p300 bromodomain for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 5. tainstruments.com [tainstruments.com]

- 6. Isothermal titration calorimetry [cureffi.org]

- 7. Khan Academy [khanacademy.org]

- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 9. dctd.cancer.gov [dctd.cancer.gov]

- 10. dctd.cancer.gov [dctd.cancer.gov]

- 11. researchgate.net [researchgate.net]

- 12. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 13. Submitting compounds and operational procedures for the NCI-60 - NCI [dctd.cancer.gov]

- 14. CBP-dependent Wnt/β-catenin signaling is crucial in regulation of MDR1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Wnt/β-catenin/CBP signaling maintains long-term murine embryonic stem cell pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CBP/p300 are bimodal regulators of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WNT/β-catenin signaling inhibits CBP-mediated RelA acetylation and expression of proinflammatory NF-κB target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of inhibition of CBP-coactivated β-catenin-mediated Wnt signalling in uremic rats with vascular calcifications | PLOS One [journals.plos.org]

- 19. CBP associates with the p42/p44 MAPK enzymes and is phosphorylated following NGF treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The transcriptional co-activators CBP and p300 are activated via phenylephrine through the p42/p44 MAPK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Nerve growth factor up-regulates the transcriptional activity of CBP through activation of the p42/p44(MAPK) cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial In Vitro Assessment of Xdm-cbp Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro assessment of Xdm-cbp, a potent and selective inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. This document summarizes key efficacy data, details the experimental protocols used for its characterization, and elucidates its mechanism of action through relevant signaling pathways. All quantitative data are presented in structured tables for clear comparison, and experimental workflows and signaling pathways are visualized using diagrams.

Data Presentation

The in vitro efficacy of this compound has been evaluated through binding affinity assays to determine its potency and selectivity, and through cell-based assays to assess its anti-proliferative effects across a range of cancer cell lines.

Selectivity Profile of this compound

This compound was developed from a pan-selective BET bromodomain-binding fragment and optimized for high potency and selectivity towards the bromodomains of CBP and p300.[1][2] Isothermal Titration Calorimetry (ITC) was utilized to determine the dissociation constants (Kd) of this compound and its precursors for CBP and p300. The selectivity of this compound was further profiled against a panel of bromodomains using the BROMOscan™ assay. While a specific table of Kd values from a BROMOscan assay is not publicly available in the primary literature, the study by Hügle et al. (2017) indicates high selectivity. The compound, also referred to as XDM6, demonstrated significant affinity for CBP/p300 with only weak residual affinity for BRD9 (Kd = 2.9 μM) and BRD7 (Kd = 4.5 μM), and negligible binding to other bromodomains, including BRD4(1) (Kd > 40 μM)[2].

Table 1: Binding Affinity of this compound Precursor and Related Inhibitors

| Compound | Target | Kd (nM) | Method | Selectivity vs. BRD4(1) | Reference |

| Nanomolar CBP inhibitor scaffold (2014) | CBP | 390 | ITC | Weak | [3] |

| I-CBP-112 | CBP | 151 | ITC | 40-fold | [3] |

| SGC-CBP30 | CBP | 21 | ITC | Significant affinity for BRD4(1) (Kd=850nM) | [3] |

| PF-CBP1 | CBP | 190 | ITC | >100-fold | [3] |

This table presents data for related CBP/p300 inhibitors to provide context for the potency and selectivity of compounds in this class. Specific Kd values for this compound against a broad panel in tabular format are not available in the reviewed literature.

Antiproliferative Activity of this compound

The anti-proliferative effects of this compound were evaluated against the NCI-60 panel of human cancer cell lines.[2] this compound demonstrated potent activity against numerous cancer types, particularly leukemia, breast cancer, and melanoma.[4][5] Detailed analysis of its effect on specific cell lines yielded GI50 values in the micromolar range.[2]

Table 2: Antiproliferative Activity of this compound in Selected Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HL-60 | Leukemia | 1.3 | [2] |

| MCF-7 | Breast Cancer | 4.2 | [2] |

The screening across the NCI-60 panel revealed mean growth inhibitions at a 10 µM concentration over 72 hours of 77% for leukemia, 74% for breast cancer, and 73% for melanoma cell lines.[4] The most sensitive individual cell lines identified were SK-MEL-5 (melanoma), T-47D (breast cancer), and NCI-H522 (non-small cell lung cancer).[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the assessment of this compound's in vitro efficacy.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.[6]

Objective: To quantify the binding affinity of this compound to the bromodomains of CBP and p300.

Materials:

-

Purified recombinant bromodomain of CBP or p300.

-

This compound compound.

-

ITC instrument (e.g., MicroCal ITC200).

-

Matched buffer solution for protein and compound.

Procedure:

-

Sample Preparation:

-

Prepare a solution of the CBP or p300 bromodomain at a concentration of 5-50 µM in a suitable, degassed buffer.[7]

-

Prepare a solution of this compound at a concentration 10-20 times that of the protein in the identical, matched buffer.[8]

-

Ensure accurate concentration determination for both protein and ligand.

-

-

Instrument Setup:

-

Titration:

-

Perform a series of small, sequential injections of the this compound solution into the sample cell containing the protein.

-

The heat change associated with each injection is measured by the instrument.

-

-

Data Analysis:

-

The raw data, consisting of heat pulses for each injection, is integrated to determine the heat change per mole of injectant.

-

A binding isotherm is generated by plotting the heat change against the molar ratio of ligand to protein.

-

The resulting isotherm is fitted to a suitable binding model to determine the Kd, ΔH, and stoichiometry (n) of the interaction.[8]

-

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a standardized assay used to evaluate the anti-proliferative activity of compounds against 60 different human cancer cell lines representing nine distinct cancer types.[1][9]

Objective: To determine the growth inhibitory effects of this compound across a broad panel of human cancer cell lines.

Materials:

-

NCI-60 panel of human tumor cell lines.

-

RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.[1]

-

96-well microtiter plates.

-

This compound compound.

-

Sulforhodamine B (SRB) protein stain.[1]

-

Trichloroacetic acid (TCA).[1]

Procedure:

-

Cell Plating:

-

Compound Addition:

-

This compound is serially diluted to five different concentrations.

-

Aliquots of the drug dilutions are added to the plates, and they are incubated for an additional 48 hours.[1]

-

-

Cell Fixation and Staining:

-

For adherent cells, the assay is terminated by adding cold 50% (w/v) TCA to a final concentration of 10%, followed by incubation at 4°C for 60 minutes.[1]

-

The supernatant is discarded, and plates are washed with water and air-dried.

-

Cells are stained with 0.4% (w/v) SRB solution for 10 minutes at room temperature.[1]

-

Unbound dye is removed by washing with 1% acetic acid, and the plates are air-dried.[1]

-

-

Data Acquisition and Analysis:

-

The bound SRB stain is solubilized, and the optical density is read on a plate reader.

-

The percentage of growth is calculated for each drug concentration relative to untreated control cells and a time-zero control.

-

The GI50 value, the concentration causing 50% inhibition of cell growth, is determined from the dose-response curves.[9]

-

Signaling Pathway of this compound

This compound exerts its effects by inhibiting the bromodomains of CBP and p300, which are critical co-activators of transcription. This inhibition leads to the downregulation of key oncogenic signaling pathways. A primary mechanism of action for CBP/p300 bromodomain inhibitors in certain cancers, such as multiple myeloma, involves the suppression of the IRF4/MYC oncogenic axis.

CBP/p300 are recruited to chromatin by transcription factors, where they acetylate histones, leading to a more open chromatin structure and transcriptional activation. By binding to the acetyl-lysine binding pocket of the CBP/p300 bromodomain, this compound prevents their recruitment to chromatin and subsequent gene activation.

In multiple myeloma, CBP/p300 are known to regulate the expression of Interferon Regulatory Factor 4 (IRF4), a key transcription factor for myeloma cell viability. IRF4, in turn, directly upregulates the expression of the proto-oncogene c-Myc. Inhibition of the CBP/p300 bromodomains by compounds like this compound leads to the transcriptional suppression of IRF4, which consequently results in the downregulation of c-Myc. The suppression of this critical IRF4/MYC network ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Databases & Tools | DTP | NCI ALMANAC [dtp.cancer.gov]

- 7. DTP/NCI - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 8. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on the Cellular Effects of Xdm-cbp: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the foundational research into the cellular effects of Xdm-cbp, a novel small molecule modulator of the Wnt/β-catenin signaling pathway. It includes a summary of its in-vitro efficacy, detailed experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows. This guide is intended to serve as a core resource for researchers engaged in the preclinical development of this compound or related compounds.

Quantitative Data Summary